A Technical Guide to the Chemical Properties and Synthetic Strategies of 2-Amino-1-(1H-indol-5-yl)ethanol
A Technical Guide to the Chemical Properties and Synthetic Strategies of 2-Amino-1-(1H-indol-5-yl)ethanol
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of the essential amino acid tryptophan, the neurotransmitter serotonin, and a multitude of pharmacologically active agents.[1] The compound 2-Amino-1-(1H-indol-5-yl)ethanol belongs to this important class, featuring the indole ring system substituted at the 5-position with an aminoethanol side chain. This unique combination of a bicyclic aromatic system and reactive functional groups (a primary amine and a primary alcohol) makes it a molecule of significant interest.[2]
This guide provides a comprehensive overview of the chemical and physical properties of 2-Amino-1-(1H-indol-5-yl)ethanol. It is intended for researchers, chemists, and drug development professionals who are interested in utilizing this compound as a synthetic building block or exploring its potential biological activities. We will delve into its molecular structure, physicochemical properties, anticipated spectroscopic signature, potential synthetic routes, and its context within pharmacological research. The structural similarity to key biological molecules suggests its potential for interaction with various biological targets, particularly neurotransmitter systems.[2]
Molecular Identification and Structure
Correctly identifying a chemical entity is the foundation of all subsequent research. This section provides the fundamental identifiers for 2-Amino-1-(1H-indol-5-yl)ethanol.
2.1 Chemical Structure
The molecule consists of a 1H-indole ring linked at position C5 to the C1 carbon of an ethanol backbone, with an amino group attached to the C2 carbon.
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2D Structure:
(A 2D representation will be programmatically generated where possible or described textually) -
3D Conformation: (A 3D representation would be shown here in an interactive viewer in a full application)
2.2 Key Identifiers
The following table summarizes the primary molecular identifiers for this compound.
| Identifier | Value | Source |
| IUPAC Name | 2-amino-1-(1H-indol-5-yl)ethan-1-ol | IUPAC Nomenclature |
| Molecular Formula | C₁₀H₁₂N₂O | Smolecule[2] |
| Molecular Weight | 176.21 g/mol | Smolecule[2] |
| CAS Number | Not explicitly found in search results. | - |
Physicochemical Properties
Understanding the physicochemical properties of a compound is critical for designing experiments, developing formulations, and predicting its biological fate. While extensive experimental data for this specific isomer is not widely published, we can infer key properties based on its structure and data from related molecules.
| Property | Predicted/Known Value | Rationale / Comments |
| Physical State | Likely a solid at room temperature. | Similar amino alcohols and indole derivatives are often crystalline solids. |
| pKa (Strongest Basic) | ~9.5 | The primary aliphatic amine is the most basic site. This value is typical for aminoethanols.[3] |
| pKa (Strongest Acidic) | ~15-16 (Alcohol), ~17 (Indole N-H) | The hydroxyl group and the indole N-H proton are the most acidic sites. |
| Predicted LogP | ~1.0 - 1.5 | Calculated based on its structure, balancing the lipophilic indole ring with the hydrophilic amino and hydroxyl groups. |
| Water Solubility | Moderately soluble. | Expected to be soluble in acidic aqueous solutions due to protonation of the amine. The polar functional groups enhance water solubility compared to unsubstituted indole. |
Spectroscopic Analysis (Anticipated)
Spectroscopic analysis is essential for structure verification and quality control. Below are the anticipated spectral characteristics for 2-Amino-1-(1H-indol-5-yl)ethanol.
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¹H NMR Spectroscopy:
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Indole Protons: Signals in the aromatic region (~6.5-7.8 ppm). The H4, H6, and H7 protons will appear as doublets or doublets of doublets. The H2 proton will likely be a singlet or a triplet with small coupling, and the H3 proton will be a doublet of doublets. The indole N-H proton will appear as a broad singlet, typically downfield (>8.0 ppm).
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Side Chain Protons: The benzylic proton (CH-OH) will appear as a multiplet (likely a doublet of doublets) around 4.8-5.2 ppm. The CH₂-N protons will be diastereotopic and appear as two separate multiplets further upfield. The OH and NH₂ protons will be broad, exchangeable singlets.
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¹³C NMR Spectroscopy:
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Indole Carbons: Eight distinct signals in the aromatic region (~100-140 ppm).
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Side Chain Carbons: The CH-OH carbon will be around 70-75 ppm, and the CH₂-N carbon will be around 45-50 ppm.
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Mass Spectrometry (EI):
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Molecular Ion (M⁺): A prominent peak at m/z = 176.
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Key Fragments: Expect fragmentation patterns corresponding to the loss of water (m/z = 158), loss of the CH₂NH₂ group (m/z = 146), and a base peak corresponding to the indol-5-ylmethyl cation (m/z = 130) from cleavage of the C-C bond in the side chain.
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Infrared (IR) Spectroscopy:
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O-H Stretch: Broad band around 3300-3400 cm⁻¹.
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N-H Stretches: Two sharp peaks for the primary amine around 3200-3350 cm⁻¹, and a sharp peak for the indole N-H around 3400-3500 cm⁻¹.
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C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹.
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C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹.
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C=C Aromatic Stretch: Peaks around 1450-1600 cm⁻¹.
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Chemical Reactivity and Synthesis
The molecule's reactivity is governed by its three primary functional regions: the indole ring, the primary amine, and the hydroxyl group.[2]
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Indole Ring: Susceptible to electrophilic substitution, although typically at the C3 position. The indole nitrogen can be alkylated or protected.[2]
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Amino Group: Acts as a nucleophile and a base. It can be readily acylated, alkylated, or used in reductive amination reactions.
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Hydroxyl Group: Can be oxidized to a ketone, or O-alkylated/acylated to form ethers and esters.[2]
Proposed Retrosynthetic Analysis
A logical synthetic approach involves disconnecting the C-C bond of the ethanolamine side chain, tracing the molecule back to a simpler, commercially available starting material such as 1H-indole-5-carbaldehyde.
Caption: Retrosynthetic pathway for 2-Amino-1-(1H-indol-5-yl)ethanol.
Proposed Synthesis Protocol
This protocol outlines a plausible two-step synthesis starting from 1H-indole-5-carbaldehyde.
Step 1: Synthesis of 2-Hydroxy-2-(1H-indol-5-yl)acetonitrile (Cyanohydrin Formation)
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Rationale: This step introduces the two carbons of the side chain in a single, efficient reaction. The aldehyde is reacted with a cyanide source to form a cyanohydrin.
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Procedure:
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Dissolve 1H-indole-5-carbaldehyde (1.0 eq) in a suitable solvent like ethanol or a biphasic system of dichloromethane and water.
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Add sodium cyanide (NaCN, 1.1 eq) or potassium cyanide (KCN, 1.1 eq) dissolved in a minimal amount of water.
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Cool the mixture to 0-5 °C in an ice bath.
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Slowly add an acid, such as acetic acid or a solution of sodium bisulfite, to generate HCN in situ. Maintain the temperature below 10 °C.
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Stir the reaction at room temperature for 12-24 hours, monitoring by TLC until the starting aldehyde is consumed.
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Perform an aqueous workup, carefully neutralizing any excess acid. Extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyanohydrin, which may be purified by column chromatography or used directly in the next step.
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Step 2: Synthesis of 2-Amino-1-(1H-indol-5-yl)ethanol (Nitrile Reduction)
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Rationale: The nitrile group of the cyanohydrin is reduced to a primary amine to yield the final product. A strong reducing agent capable of reducing nitriles is required.
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Procedure:
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Carefully prepare a suspension of lithium aluminum hydride (LiAlH₄, ~2.0-3.0 eq) in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere (N₂ or Ar).
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Cool the LiAlH₄ suspension to 0 °C.
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Dissolve the crude 2-hydroxy-2-(1H-indol-5-yl)acetonitrile from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
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After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 4-8 hours, monitoring by TLC.
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Cool the reaction back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
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Stir the resulting granular precipitate until it becomes white. Filter the mixture through a pad of Celite and wash the filter cake thoroughly with THF or ethyl acetate.
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Combine the organic filtrates and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2-Amino-1-(1H-indol-5-yl)ethanol.
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Pharmacological Context and Potential Applications
The indole-ethanolamine scaffold is a key pharmacophore. Its structural similarity to serotonin makes it a candidate for interacting with serotonin receptors, which are crucial targets for treating neurological and psychiatric disorders.[2] Furthermore, this molecule serves as a versatile starting point for the synthesis of more complex drug candidates.[2] Indole-based structures have been successfully developed as potent inhibitors of enzymes like 5-lipoxygenase (5-LO) and indoleamine 2,3-dioxygenase (IDO1), which are implicated in inflammation and cancer, respectively.[4][5][6]
Sources
- 1. Tryptophan - Wikipedia [en.wikipedia.org]
- 2. Buy 2-amino-2-(1H-indol-5-yl)ethan-1-ol [smolecule.com]
- 3. Showing Compound 2-Aminoethanol (FDB000769) - FooDB [foodb.ca]
- 4. Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Series of 2-((1-Phenyl-1H-imidazol-5-yl)methyl)-1H-indoles as Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aminothiazole-featured pirinixic acid derivatives as dual 5-lipoxygenase and microsomal prostaglandin E2 synthase-1 inhibitors with improved potency and efficiency in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
